molecular formula C15H10ClN3O3 B11082474 2-chloro-N-[4-(cyanomethyl)phenyl]-5-nitrobenzamide

2-chloro-N-[4-(cyanomethyl)phenyl]-5-nitrobenzamide

Cat. No.: B11082474
M. Wt: 315.71 g/mol
InChI Key: VLIVNXAHVBFILG-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(cyanomethyl)phenyl]-5-nitrobenzamide is an organic compound with the molecular formula C15H10ClN3O3 It is a derivative of benzamide and contains functional groups such as a chloro group, a cyanomethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(cyanomethyl)phenyl]-5-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the chloro group through a chlorination reaction. The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanomethylating agent. Finally, the benzamide moiety is formed through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(cyanomethyl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-N-[4-(cyanomethyl)phenyl]-5-aminobenzamide.

Scientific Research Applications

2-chloro-N-[4-(cyanomethyl)phenyl]-5-nitrobenzamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyanomethyl)phenyl]-5-nitrobenzamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(cyanomethyl)phenyl]-5-nitrobenzamide is unique due to the presence of both the nitro and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.71 g/mol

IUPAC Name

2-chloro-N-[4-(cyanomethyl)phenyl]-5-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O3/c16-14-6-5-12(19(21)22)9-13(14)15(20)18-11-3-1-10(2-4-11)7-8-17/h1-6,9H,7H2,(H,18,20)

InChI Key

VLIVNXAHVBFILG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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